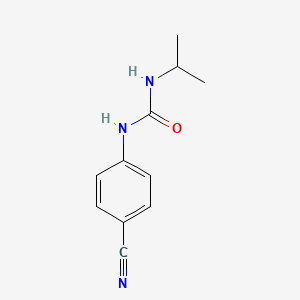
1-(4-Cyanophenyl)-3-(propan-2-yl)urea
Vue d'ensemble
Description
1-(4-Cyanophenyl)-3-(propan-2-yl)urea (CPCPU) is a synthetic compound with a wide range of applications. It has been used in various fields such as medicinal chemistry, materials science, and biochemistry. CPCPU is known for its ability to form stable complexes with metal ions, and its ability to act as a catalyst in organic reactions. It has been used in the synthesis of various compounds, and has been studied for its potential use in drug development.
Applications De Recherche Scientifique
Cyclodextrin Complexation and Molecular Devices
Cyclodextrin complexation studies involving urea-linked cyclodextrins have demonstrated the ability to form binary complexes that photoisomerize between different states. This property has been utilized to create molecular devices, showcasing the potential of urea derivatives in developing light-responsive materials (Lock et al., 2004).
Cytokinin-like Activity and Plant Morphogenesis
Urea derivatives have been identified as synthetic compounds that exhibit cytokinin-like activity, significantly influencing cell division and differentiation in plants. This discovery has implications for agriculture, where such compounds could be used to enhance plant growth and development (Ricci & Bertoletti, 2009).
Soluble Epoxide Hydrolase Inhibitors
Research on 1,3-disubstituted ureas has led to the development of inhibitors for human and murine soluble epoxide hydrolase, an enzyme involved in inflammation and pain regulation. These inhibitors have shown promise in reducing hyperalgesia in vivo, indicating potential therapeutic applications for urea derivatives in medicine (Rose et al., 2010).
Synthesis and Properties of Urea Derivatives
The study of urea derivatives' synthesis and properties, including their application in creating efficient corrosion inhibitors for metals in acidic environments, highlights their significance in materials science and industrial applications. These derivatives have been shown to form protective layers on metal surfaces, reducing corrosion rates (Mistry et al., 2011).
Enzyme Inhibition and Anticancer Activities
Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition and anticancer activities. This research underscores the potential of urea derivatives as bioactive molecules in drug discovery, capable of targeting specific enzymes or cancer cell lines (Mustafa et al., 2014).
Propriétés
IUPAC Name |
1-(4-cyanophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEDZFAPVKNXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




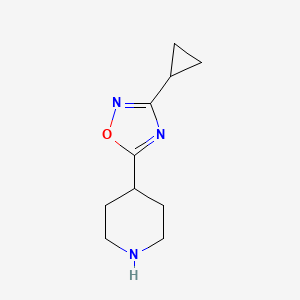





![4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide](/img/structure/B3363630.png)


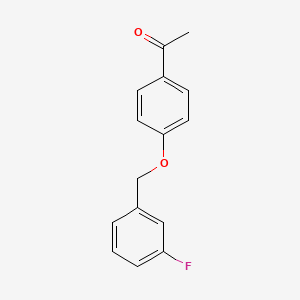
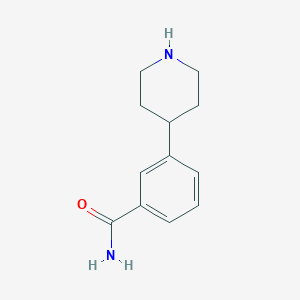
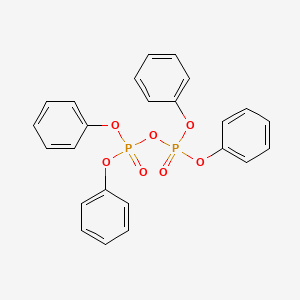
![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3363690.png)